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Compound of Interest

Compound Name: Palmatrubin

Cat. No.: B100322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

protoberberine alkaloid, Palmatrubine. Due to the limited availability of direct and complete

spectroscopic datasets for Palmatrubine in publicly accessible databases, this guide also

draws upon data from the closely related and well-characterized alkaloid, Palmatine, to provide

a thorough understanding of its spectral properties. This approach is justified by the structural

similarity between the two compounds, where Palmatrubine is a hydroxylated derivative of

Palmatine.

Chemical Structure and Properties
Compound Name: Palmatrubine

CAS Number: 16176-68-4

Molecular Formula: C₂₀H₂₀NO₄⁺

IUPAC Name: 7,8,13,13a-Tetradehydro-9-hydroxy-2,3,10-trimethoxyberbinium

Palmatrubine belongs to the class of protoberberine alkaloids, which are known for their

diverse biological activities. Its structure is characterized by a tetracyclic isoquinoline ring

system.
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Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental

composition and exact mass of a compound. While a specific high-resolution mass spectrum

for Palmatrubine is not readily available in the surveyed literature, the expected exact mass

can be calculated from its molecular formula.

For the related compound, Palmatine (C₂₁H₂₂NO₄⁺), the observed mass-to-charge ratio ([M]⁺)

is approximately 352.15 m/z. Given that Palmatrubine has one less methyl group and one

additional hydroxyl group compared to Palmatine, its expected mass would be different. The

fragmentation patterns of these alkaloids in tandem mass spectrometry (MS/MS) are typically

characterized by the retro-Diels-Alder (RDA) fragmentation of the C ring, providing valuable

structural information.

Table 1: Predicted High-Resolution Mass Spectrometry Data for Palmatrubine

Parameter Value

Molecular Formula C₂₀H₂₀NO₄⁺

Monoisotopic Mass 338.1387 u

Ionization Mode Positive (typically ESI)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is essential for the structural elucidation of organic molecules, providing

detailed information about the chemical environment of individual protons (¹H NMR) and carbon

atoms (¹³C NMR). Specific, publicly available ¹H and ¹³C NMR spectra for Palmatrubine are

scarce. However, data from the closely related alkaloid Palmatine can serve as a valuable

reference for predicting the chemical shifts of Palmatrubine.

The key structural difference between Palmatine and Palmatrubine is the substitution at one of

the methoxy positions with a hydroxyl group. This substitution will induce shifts in the signals of

the nearby aromatic protons and carbons.
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Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Palmatrubine

Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 ~7.0-7.2 d ~8.5

H-4 ~6.8-7.0 d ~8.5

H-5 ~3.0-3.2 t ~6.0

H-6 ~4.8-5.0 t ~6.0

H-8 ~9.5-9.8 s -

H-11 ~7.8-8.0 s -

H-12 ~7.5-7.7 s -

2-OCH₃ ~3.9-4.1 s -

3-OCH₃ ~3.9-4.1 s -

10-OCH₃ ~3.9-4.1 s -

9-OH Variable br s -

Note: Predicted values are based on the known spectrum of Palmatine and expected

substituent effects. Actual values may vary depending on the solvent and experimental

conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for Palmatrubine
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Carbon Predicted Chemical Shift (ppm)

C-1 ~110-112

C-2 ~148-150

C-3 ~150-152

C-4 ~105-107

C-4a ~125-127

C-5 ~28-30

C-6 ~55-57

C-8 ~143-145

C-8a ~120-122

C-9 ~145-147 (hydroxyl-bearing)

C-10 ~150-152

C-11 ~108-110

C-12 ~122-124

C-12a ~130-132

C-13a ~135-137

C-13b ~120-122

2-OCH₃ ~56-58

3-OCH₃ ~56-58

10-OCH₃ ~56-58

Note: Predicted values are based on the known spectrum of Palmatine and expected

substituent effects.

Experimental Protocols
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The following are generalized experimental protocols for obtaining NMR and MS data for

protoberberine alkaloids like Palmatrubine.

NMR Spectroscopy
Sample Preparation: 5-10 mg of the purified compound is typically dissolved in 0.5-0.7 mL of

a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

¹H and ¹³C spectra.

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-12 ppm.

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-5 s.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled pulse sequence.

Spectral width: 0-200 ppm.

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation delay: 2-5 s.

2D NMR: For complete structural assignment, 2D NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are highly recommended.

Mass Spectrometry
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Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a

suitable solvent like methanol or acetonitrile, often with the addition of a small amount of

formic acid to promote ionization.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is

ideal.

LC Conditions (for LC-MS):

Column: A reversed-phase C18 column is commonly used.

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic

acid, is typical.

MS Conditions:

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for

alkaloids.

Mass Analyzer: Data is acquired in full scan mode over a mass range of m/z 100-1000.

Tandem MS (MS/MS): For fragmentation studies, precursor ions are selected and

fragmented using collision-induced dissociation (CID).

Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like Palmatrubine.
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Workflow for the isolation and spectroscopic characterization of Palmatrubine.

This workflow begins with the extraction of the compound from its natural source, followed by

purification. The purified sample is then subjected to NMR and MS analysis. The resulting

spectral data are then interpreted to elucidate the chemical structure of the compound.

Conclusion
This technical guide provides a summary of the expected spectroscopic data for Palmatrubine,

based on its chemical structure and data from the closely related alkaloid, Palmatine. Detailed

experimental protocols and a general workflow for the analysis of such compounds are also

presented. For definitive structural confirmation, it is imperative to acquire and analyze the

actual spectroscopic data of an authenticated sample of Palmatrubine. This guide serves as a

valuable resource for researchers and scientists involved in the study and development of

natural products.

To cite this document: BenchChem. [Spectroscopic Data of Palmatrubine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100322#spectroscopic-data-of-palmatrubin-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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